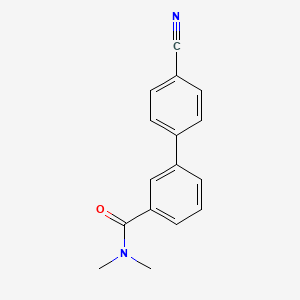

Dehydroheliobuphthalmin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

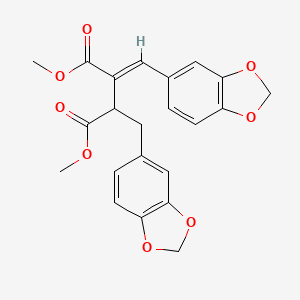

Dehydroheliobuphthalmin is an organic compound with the chemical formula C22H20O8. It is a natural lignan found in the leaves of Platycladus orientalis.

Wissenschaftliche Forschungsanwendungen

Dehydroheliobuphthalmin has significant applications in scientific research, including:

Chemistry: It is used as a chemical reagent in organic synthesis reactions.

Industry: It can be used as a precursor for the synthesis of dyes and luminescent materials.

Wirkmechanismus

Target of Action

Dehydroheliobuphthalmin is a lignan derivative found in the leaves of Platycladus orientalis . It has been identified to have neuroprotective activity , suggesting that its primary targets may be neuronal cells or components of the nervous system.

Mode of Action

Given its neuroprotective activity , it can be hypothesized that this compound may interact with neuronal cells or specific receptors in the nervous system to exert its effects

Biochemical Pathways

Considering its neuroprotective activity , it might influence pathways related to neuronal survival, growth, and function

Result of Action

Given its neuroprotective activity , it can be inferred that the compound may have beneficial effects on neuronal health and function.

Vorbereitungsmethoden

Dehydroheliobuphthalmin can be synthesized through chemical methods. The specific preparation method may vary, but a common approach involves the reduction of aromatic nitro compounds and the coupling of aromatic nitrate compounds . Industrial production methods typically involve large-scale chemical synthesis in controlled environments to ensure high purity and yield.

Analyse Chemischer Reaktionen

Dehydroheliobuphthalmin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Vergleich Mit ähnlichen Verbindungen

Dehydroheliobuphthalmin is unique compared to other similar compounds due to its specific neuroprotective properties and its ability to enhance the barrier function of the blood-brain barrier. Similar compounds include:

- Helioxanthin

- Heliobuphthalmin

- 7-Acetoxyhinokinin

- 1-Dehydroegonol 3-Methyl Ether

- Egonol 3-Methyl Ether

These compounds share structural similarities but differ in their specific biological activities and applications.

Eigenschaften

IUPAC Name |

dimethyl (3E)-2-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)butanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O8/c1-25-21(23)15(7-13-3-5-17-19(9-13)29-11-27-17)16(22(24)26-2)8-14-4-6-18-20(10-14)30-12-28-18/h3-7,9-10,16H,8,11-12H2,1-2H3/b15-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPJAZYITXHVOI-VIZOYTHASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC2=C(C=C1)OCO2)C(=CC3=CC4=C(C=C3)OCO4)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(CC1=CC2=C(C=C1)OCO2)/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the potential benefits of Dehydroheliobuphthalmin in the context of brain health?

A1: Research suggests that this compound exhibits promising anti-metastatic effects relevant to brain tumor progression. Specifically, studies have shown that it can inhibit the migration of both melanoma and brain endothelial cells. [] This compound also appears to strengthen the blood-brain barrier by enhancing its barrier function and promoting the expression of the tight junction protein ZO-1 at endothelial cell junctions. [] These findings suggest potential for this compound in hindering brain metastasis formation and maintaining blood-brain barrier integrity.

Q2: Does this compound demonstrate any neuroprotective properties?

A2: While not directly addressed in the provided research on this compound, a closely related compound, Heliobuphthalmin, has been identified as a neuroprotective agent. [] This suggests the potential for this compound to possess similar properties. Further research is needed to explore the specific neuroprotective potential and mechanisms of action of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)